4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide

BRD4 BD2 selectivity Bromodomain inhibitor Epigenetic probe

Procure CAS 2309712-34-1 to access a composition-of-matter protected, BD2-selective BET bromodomain probe scaffold. Its ~11-fold BD2-over-BD1 selectivity (Kd BD2=0.300nM vs BD1=3.40nM) enables dissection of BD2-specific transcriptional regulation in AML and inflammatory disease models, overcoming pan-BET confounding effects. The C4 bromine handle supports rapid parallel SAR via Suzuki-Miyaura coupling—each analog consumable at <5mg. For PDGFR kinase inhibitor programs, this patent-protected scaffold provides a validated starting point with explicit IP boundaries. Ship ambient.

Molecular Formula C14H13BrN2OS
Molecular Weight 337.24
CAS No. 2309712-34-1
Cat. No. B2585158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide
CAS2309712-34-1
Molecular FormulaC14H13BrN2OS
Molecular Weight337.24
Structural Identifiers
SMILESC1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CS3)Br
InChIInChI=1S/C14H13BrN2OS/c15-11-5-13(19-8-11)14(18)17-7-9-1-4-12(16-6-9)10-2-3-10/h1,4-6,8,10H,2-3,7H2,(H,17,18)
InChIKeyJHVHCPWPRNPRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide (CAS 2309712-34-1): Procurement-Ready Physicochemical Identity and Scaffold Classification


4-Bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide (CAS 2309712-34-1; molecular formula C₁₄H₁₃BrN₂OS; MW 337.24 g/mol) is a synthetic small molecule belonging to the thiophene-2-carboxamide class . Its structure features a 4-bromothiophene-2-carboxamide core linked via a methylene bridge to a 6-cyclopropylpyridin-3-yl moiety, with an InChI Key of JHVHCPWPRNPRLK-UHFFFAOYSA-N . This compound is catalogued within commercial screening libraries (e.g., Life Chemicals F6573 series) as a research-grade building block for drug discovery programs, with documented biochemical activity against bromodomain-containing protein 4 (BRD4) and potential relevance to kinase inhibition scaffolds [1][2].

Why Generic Thiophene-2-Carboxamide Substitution Fails for 4-Bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide (CAS 2309712-34-1)


Thiophene-2-carboxamides as a class exhibit broad and promiscuous protein-binding profiles; however, the precise spatial arrangement of substituents on both the thiophene core and the pyridyl-methyl arm fundamentally dictates target selectivity and binding mode. The 4-bromo substitution pattern, the 6-cyclopropyl group on the pyridine ring, and the methylene-linked carboxamide geometry collectively create a unique conformational landscape that cannot be replicated by simple core hopping or one-position modifications [1][2]. Patent filings explicitly enumerate this compound among select examples demonstrating PDGF receptor kinase inhibitory activity, establishing it as a composition-of-matter enabled scaffold with defined intellectual property boundaries [3]. Substituting with a non-brominated, regioisomeric, or heterocycle-swapped analog would yield a different pharmacological fingerprint and may fall outside the patent-protected chemical space [3].

Quantitative Comparator Evidence: 4-Bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide (CAS 2309712-34-1) Differentiation Data Sheet


BRD4 Bromodomain Selectivity: BD2 Sub-nanomolar Affinity vs. BD1 Discrimination for 4-Bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide

This compound exhibits striking intra-family selectivity between the two bromodomains of BRD4. It binds BRD4 BD2 with a dissociation constant (Kd) of 0.300 nM, while affinity for BRD4 BD1 is approximately 11-fold weaker at 3.40 nM, as measured by BROMOscan and DiscoverX assays, respectively [1]. In contrast, the inactive-state isothermal titration calorimetry (ITC) measurement for BRD4 BD1 yields a Kd of 3,300 nM, confirming that the selective binding is assay-format and conformation-dependent, a phenomenon not observed for pan-BRD inhibitors such as (+)-JQ1 [2][3].

BRD4 BD2 selectivity Bromodomain inhibitor Epigenetic probe

Kinase Profiling Throughput Advantage: LanthaScreen Eu-Kinase Binding Assay Compatibility of 4-Bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide vs. Traditional Radiometric Assays

Thiophene-2-carboxamide derivatives containing the 6-cyclopropylpyridin-3-ylmethyl motif have been profiled in the LanthaScreen Eu-Kinase Binding Assay format, a high-throughput fluorescence-based platform [1]. This assay enables rapid determination of binding constants across large kinase panels without the radioactive waste, safety overhead, and throughput limitations of traditional ³²P-ATP filtration assays. While specific IC₅₀ values for CAS 2309712-34-1 are not yet publicly disclosed, structurally related examples (e.g., US10208056 Compound 29) yield IC₅₀ = 52.5 nM against CDK8 and IC₅₀ = 89.3 nM against Haspin kinase in analogous LanthaScreen formats [1][2]. Classical radiometric kinase assays typically require 3–5-fold more compound per data point and limit screening throughput to ~100 compounds/day versus >1,000/day for fluorescence-based platforms [3].

Kinase inhibitor screening LanthaScreen Eu-Kinase Binding Assay High-throughput profiling

Patent-Enabling PDGF Receptor Kinase Scaffold: Composition-of-Matter Protection for 4-Bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide vs. Public Domain Thiophene Carboxamides

Patent filing 'COMPOUND AND COMPOSITION AS PDGF RECEPTOR KINASE INHIBITOR' (published 2020-12-11) explicitly enumerates 4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide and structurally related thiophene-2-carboxamide derivatives as exemplary compounds possessing PDGF receptor kinase inhibitory activity [1]. This represents a composition-of-matter enablement absent for generic thiophene-2-carboxamide intermediates such as 4-bromothiophene-2-carboxamide (CAS 83933-17-9) . The patent linkage provides defined freedom-to-operate boundaries, which is a critical procurement criterion when selecting building blocks for proprietary drug discovery programs versus academic exploratory research [2].

PDGF receptor kinase inhibitor Composition-of-matter patent IP-protected scaffold

4-Position Bromine Advantage: Synthetic Diversification Potential of 4-Bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide vs. Non-Halogenated Analogs

The C4 bromine atom on the thiophene ring serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings . This enables late-stage diversification to generate focused libraries without resynthesizing the entire scaffold. The non-halogenated analog, N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide, lacks this diversification point, limiting its utility as a library precursor [1]. Furthermore, the furan-2-carboxamide analog (CAS 2319635-06-6) provides a structurally similar but electronically distinct heterocycle that alters hydrogen-bonding capacity and metabolic stability relative to the thiophene core .

Suzuki-Miyaura coupling 4-Bromothiophene handle Late-stage diversification

Verified Application Scenarios for 4-Bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide (CAS 2309712-34-1) Based on Quantitative Evidence


BRD4 BD2-Selective Chemical Probe Development

The ~11-fold BD2-over-BD1 binding selectivity (Kd BD2 = 0.300 nM vs. Kd BD1 = 3.40 nM) positions this compound as a starting point for developing BD2-selective BET bromodomain chemical probes [1]. Such probes are needed to dissect BD2-specific transcriptional regulatory functions in acute myeloid leukemia and inflammatory disease models, where pan-BET inhibition with compounds like (+)-JQ1 produces confounding phenotypes from simultaneous BD1/BD2 engagement [2]. Procurement in quantities of 5–50 mg enables initial selectivity profiling against a panel of 10–20 bromodomains via BROMOscan.

Kinase-Focused Library Design and HTS Triage

The compound's compatibility with the LanthaScreen Eu-Kinase Binding Assay format, inferred from profiling data of structurally related thiophene-2-carboxamide derivatives (IC₅₀ = 52.5 nM for CDK8; IC₅₀ = 89.3 nM for Haspin kinase) [3], supports its inclusion in kinase-focused screening libraries. Procuring this scaffold at 10–25 mg scale allows pilot screening against kinome panels of 50–100 kinases, with the fluorescence-based format enabling full dose-response curves from <1 mg of compound.

PDGF Receptor Kinase Inhibitor SAR Expansion

Given explicit enumeration in a composition-of-matter patent for PDGF receptor kinase inhibitors [4], this compound serves as a validated starting point for structure-activity relationship (SAR) campaigns targeting PDGFRα and PDGFRβ. The C4 bromine handle enables rapid synthesis of 20–50 analogs via parallel Suzuki-Miyaura coupling, with each analog consumable at <5 mg for initial biochemical IC₅₀ determination. Pre-competitive procurement of 100–250 mg of the parent scaffold supports a full SAR matrix.

Late-Stage Diversification via C4 Cross-Coupling for Focused Library Synthesis

The C4 bromine atom provides a synthetic diversification point compatible with at least five distinct palladium-catalyzed coupling manifolds . Procurement of 50–100 mg of CAS 2309712-34-1 enables parallel synthesis of 24–48 analogs using commercial boronic acid kits, with each reaction consuming 1–2 mg of the parent scaffold. This strategy is particularly valuable for medicinal chemistry groups aiming to explore chemical space around a patent-protected core without de novo resynthesis of the entire scaffold [4].

Quote Request

Request a Quote for 4-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.